

# Adhesion properties of urethane acrylate sealants

**Author:** BenchChem Technical Support Team. **Date:** December 2025

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Compound Name: Urethane acrylate

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An In-depth Technical Guide to the Adhesion Properties of **Urethane Acrylate** Sealants

## Introduction to Urethane Acrylate Sealants

**Urethane acrylate** (UA) sealants are a prominent class of high-performance materials utilized in a vast array of applications, including coatings, adhesives, and advanced manufacturing.[1] They are prized for their rapid curing capabilities, typically initiated by ultraviolet (UV) light, which allows for the swift transformation of a liquid resin into a solid, cross-linked polymer.[1] This process is energy-efficient and avoids the use of volatile organic compounds (VOCs), making it an environmentally favorable technology.[2]

The fundamental chemistry of these sealants combines the robust and flexible nature of a urethane backbone with the fast polymerization of acrylate functional groups.[1] A typical formulation consists of three primary components:

- **Urethane Acrylate Oligomers:** These are the backbone of the sealant, synthesized from the reaction of a polyol, a diisocyanate, and a hydroxy-functional acrylate monomer.[1] The choice of these precursors dictates the final properties of the cured material, such as hardness, flexibility, and chemical resistance.[1]
- **Acrylate Monomers:** These serve as reactive diluents, used to reduce the viscosity of the formulation for easier application without the need for solvents.[2] They also become incorporated into the final polymer network, influencing properties like cure speed and cross-link density.[3]

- Photoinitiators: These molecules absorb UV light to generate the free radicals necessary to initiate the polymerization of the acrylate groups.[\[1\]](#)

The main distinction between adhesives and sealants is that sealants generally exhibit lower strength and higher elongation.[\[4\]](#) The primary function of a sealant is to fill gaps and seal joints, requiring sufficient adhesion and flexibility to withstand environmental conditions and substrate movement.[\[4\]](#)

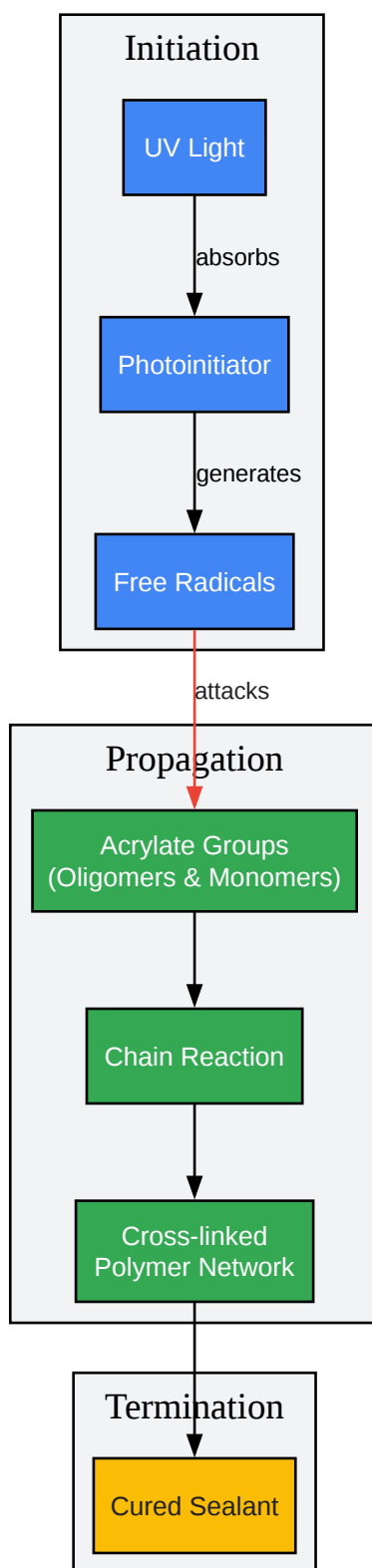
## Curing Mechanisms

The conversion from a liquid to a solid state in **urethane acrylate** sealants is most commonly achieved through UV curing, a form of free-radical polymerization.[\[1\]](#) Dual-curing systems have also been developed to overcome some of the limitations of UV-only curing.

## UV Curing Mechanism

The UV curing process occurs in three main stages: initiation, propagation, and termination.[\[1\]](#)

- Initiation: A photoinitiator molecule absorbs UV radiation, promoting it to an excited state. This energized molecule then fragments or abstracts a hydrogen atom to generate highly reactive free radicals.[\[1\]](#)
- Propagation: The free radicals attack the carbon-carbon double bonds (C=C) of the acrylate groups on the oligomers and monomers.[\[1\]](#) This opens the double bond and transfers the radical to the end of the monomer unit, initiating a chain reaction that rapidly forms a highly cross-linked polymer network.[\[1\]](#)
- Termination: The polymerization process ceases when two growing radical chains combine or when they react with an inhibitor.



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Diagram 1: The UV free-radical polymerization process.

## Dual-Curing Systems

To address challenges such as curing in areas shadowed from UV light, dual-cure systems have been developed.[5][6] These systems combine UV curing with a secondary thermal or moisture-activated mechanism.

- **UV/Thermal Cure:** These formulations incorporate hydroxyl and isocyanate groups that can react via a thermal process, ensuring full cure throughout the sealant, even in areas not exposed to UV light.[6][7]
- **UV/Moisture Cure:** This common approach for sealants relies on isocyanate-terminated polymers that react with ambient moisture to cross-link.[8][9] The initial UV exposure provides a rapid "tack-free" surface, while the moisture cure proceeds over time to fully solidify the material.[8]

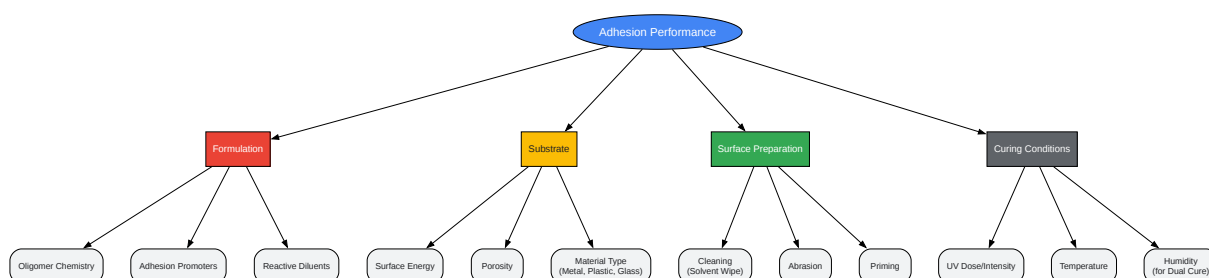
## Principles of Adhesion

The performance of a sealant is critically dependent on its ability to adhere to a substrate. Adhesion is the interfacial force between the sealant and the substrate, while cohesion is the internal strength of the sealant itself.[10][11] A successful sealant application requires that the adhesive forces are stronger than any cohesive weaknesses and can withstand stresses without failure.[11] Several mechanisms contribute to the adhesion of **urethane acrylate** sealants.[12]

- **Mechanical Interlocking:** The sealant flows into the microscopic pores and irregularities of a substrate surface, creating a physical anchor upon curing.[13]
- **Chemical Bonding:** Covalent bonds form between the sealant and the substrate. This is often facilitated by adhesion promoters or primers that have functional groups capable of reacting with both surfaces.[14]
- **Adsorption and Wetting:** Adhesion relies on the sealant making intimate contact with the substrate. Good wetting (low contact angle) allows intermolecular forces, such as van der Waals forces, to develop across the interface.[12]
- **Diffusion Theory:** This mechanism involves the mutual diffusion of polymer chains across the interface, primarily relevant when bonding to polymeric substrates.[10]

## Factors Influencing Adhesion

Achieving optimal adhesion is a multi-faceted challenge, influenced by the sealant formulation, substrate characteristics, surface preparation, and curing conditions.



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Diagram 2: Key factors influencing sealant adhesion.

## Substrate Properties

The nature of the substrate is a primary determinant of adhesion.

- Metals (Aluminum, Steel): These high-surface-energy substrates are generally easy to bond, but oxide layers and contaminants must be removed.[\[15\]](#)
- Plastics (Polycarbonate, PVC, Acrylics): Adhesion to plastics can be challenging due to their low surface energy.[\[16\]](#) Some plastics are also prone to stress cracking when exposed to certain chemicals, requiring careful sealant selection.[\[17\]](#)

- Glass and Ceramics: These are high-energy surfaces, but often require primers or adhesion promoters (like silanes) to ensure durable, water-resistant bonds.[\[18\]](#)

## Surface Preparation

Proper surface preparation is arguably the most critical factor for achieving a strong and durable bond.[\[19\]](#) A contaminated surface will lead to adhesive failure regardless of the sealant's quality.[\[11\]](#)[\[19\]](#) Standard procedures include:

- Cleaning: Removal of all contaminants such as dust, oil, grease, and moisture using appropriate solvents like isopropyl alcohol, acetone, or MEK.[\[20\]](#)[\[21\]](#)
- Abrasion: Mechanical abrasion (e.g., sanding, grit blasting) increases the surface area and removes weak boundary layers, enhancing mechanical interlocking.[\[15\]](#)[\[17\]](#)
- Priming/Activation: The use of primers or adhesion promoters can chemically modify the surface to make it more receptive to the sealant.[\[14\]](#)[\[17\]](#) For instance, silane coupling agents are often used for glass, while chlorinated polyolefins can be used for plastics.[\[22\]](#)

## Formulation Variables

- Oligomer Backbone: The choice of polyol (polyether, polyester, polycarbonate) in the **urethane acrylate** oligomer affects flexibility, chemical resistance, and adhesive properties.[\[1\]](#)
- Adhesion Promoters: These are bifunctional additives incorporated into the sealant formulation to create a "chemical bridge" between the polymer and the substrate.[\[14\]](#) Common types include silanes, phosphates, and polymers with acid functionality.[\[14\]](#)[\[23\]](#) Adding urethane macromonomers to an acrylic formulation has been shown to increase T-peel strength.[\[12\]](#)

## Curing Conditions

- UV Dose and Intensity: Insufficient UV exposure can lead to incomplete curing, resulting in poor cohesive strength and weak adhesion.
- Temperature and Humidity: For dual-cure systems, temperature and humidity play a significant role.[\[24\]](#) Higher temperatures generally accelerate the cure rate, while moisture is

essential for moisture-cure systems to proceed.[4][24] However, excessively high humidity (>80%) can sometimes hinder the cure by impeding the volatilization of byproducts.[24]

## Quantitative Adhesion Data

The adhesion of **urethane acrylate** sealants is quantified using standardized mechanical tests. The results depend heavily on the specific formulation, substrate, surface preparation, and test conditions. The following tables provide an illustrative summary of expected performance based on common test methods.

Table 1: Illustrative Lap Shear Strength on Various Rigid Substrates (Data generated using ASTM D1002 or similar lap shear test methods)

Substrate	Surface Preparation	Adhesion Promoter	Typical Lap Shear Strength (MPa)	Primary Failure Mode
Aluminum	Solvent Wipe & Abrade	None	8 - 12	Cohesive
Solvent Wipe & Abrade	Silane-based	12 - 18	Cohesive	
Cold Rolled Steel	Solvent Wipe	None	5 - 9	Adhesive
Solvent Wipe & Abrade	Phosphate-based	10 - 15	Cohesive	
Polycarbonate (PC)	Isopropyl Alcohol Wipe	None	3 - 6	Adhesive
Isopropyl Alcohol Wipe	Acrylic-based	7 - 11	Cohesive/Substrate	
Glass	Isopropyl Alcohol Wipe	None	2 - 5	Adhesive
Isopropyl Alcohol Wipe	Silane-based	10 - 16	Cohesive	

Table 2: Illustrative 180° Peel Strength on Flexible and Rigid Substrates (Data generated using ASTM D3330 or similar peel adhesion test methods)

Flexible Substrate	Rigid Substrate	Surface Preparation	Typical Peel Strength (N/25mm)
Polyester (PET) Film	Stainless Steel	Solvent Wipe	15 - 25
Polyester (PET) Film	Aluminum	Solvent Wipe & Primer	20 - 35
Polyvinyl Chloride (PVC) Film	Polycarbonate	Isopropyl Alcohol Wipe	10 - 18
Aluminum Foil	Glass	Isopropyl Alcohol Wipe & Silane Primer	25 - 40

## Experimental Protocols for Adhesion Testing

A variety of standardized test methods are used to characterize the adhesion properties of sealants.[\[10\]](#)[\[25\]](#)

### Lap Shear Strength Test

This test measures the shear strength of an adhesive bond between two rigid substrates.

- Standard: ASTM D1002 (for metals), ASTM D3163 (for plastics).
- Specimen Preparation:
  - Prepare two substrate coupons (e.g., 100mm x 25mm x 1.6mm).
  - Prepare the bonding surfaces as required (clean, abrade, prime).
  - Apply the sealant to a defined area on one end of a coupon.
  - Create an overlap joint by pressing the second coupon onto the sealant, ensuring a controlled bond line thickness and overlap length (e.g., 12.5mm).



- Cure the assembly according to the sealant manufacturer's instructions (e.g., specified UV dose, time, temperature, humidity).
- Test Procedure:
  - Mount the specimen in the grips of a universal testing machine.
  - Apply a tensile load at a constant rate of crosshead movement (e.g., 1.3 mm/min) until failure.
  - Record the maximum load achieved.
- Calculation:  $\text{Shear Strength (in MPa)} = \text{Maximum Load (N)} / \text{Bond Area (mm}^2\text{)}$ .
- Reporting: Report the shear strength, the nature of the failure (adhesive, cohesive, or substrate), and the exact test conditions.[\[11\]](#)

## Peel Adhesion Test

Peel tests measure the force required to progressively separate a bonded flexible substrate from a rigid substrate, or two flexible substrates from each other.[\[26\]](#)

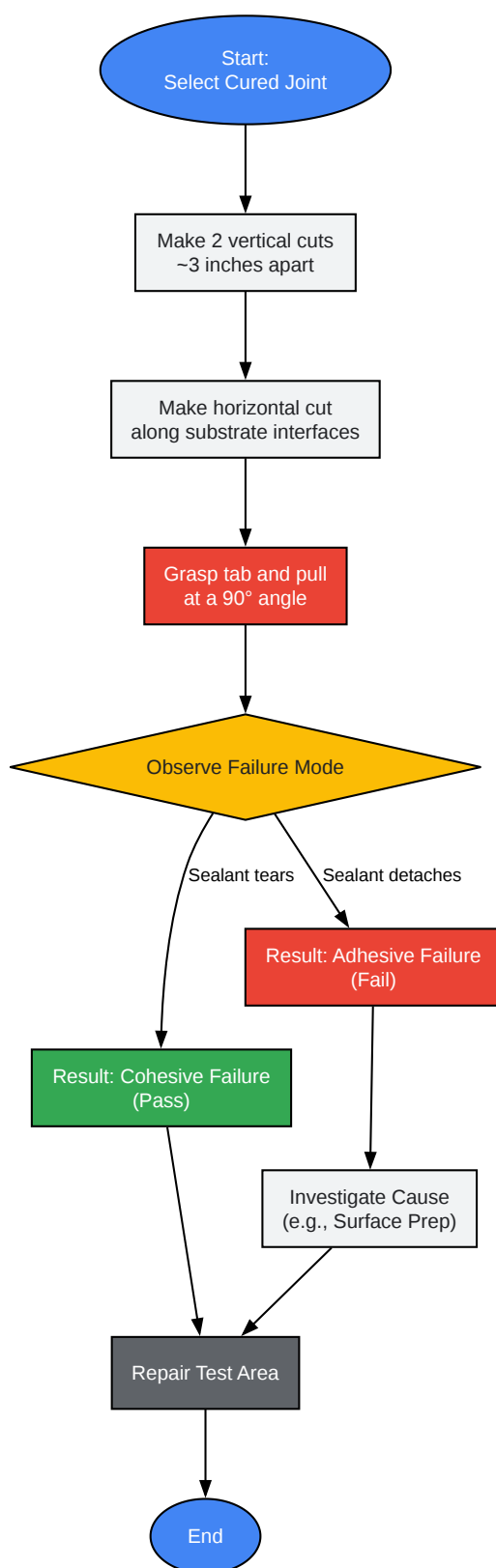
- Standards: ASTM D1876 (T-Peel for two flexible adherends), ASTM D3330 (180° Peel for pressure-sensitive tapes, often adapted for sealants), ASTM D903 (180° Peel).
- Specimen Preparation (180° Peel):
  - Prepare a rigid substrate panel and a flexible substrate strip.
  - Prepare the bonding surfaces.
  - Apply the sealant to the rigid panel.
  - Lay the flexible strip onto the sealant, leaving one end free to act as a pull tab. Use a roller to ensure consistent contact and bond line thickness.
  - Cure the assembly as specified.
- Test Procedure:

- Clamp the rigid panel in the stationary grip of a tensile tester.
- Fold the free end of the flexible strip back 180° and clamp it in the moving grip.
- Pull the flexible strip away from the rigid panel at a constant speed (e.g., 152 mm/min).
- Record the force as a function of displacement. The average force over a defined peel distance is typically used.
- Calculation: Peel Strength (in N/mm or N/25mm) = Average Peeling Force (N) / Specimen Width (mm).

## Field Adhesion Test (Hand Pull)

This is a qualitative, often destructive, test performed on-site to verify the adhesion of an installed sealant joint.<sup>[27]</sup> It is a valuable quality assurance tool.<sup>[27][28]</sup>

- Standard: ASTM C1521.<sup>[29][30]</sup>
- Test Procedure:
  - Allow the installed sealant to fully cure.
  - Make two cuts through the sealant, perpendicular to the joint, approximately 76mm (3 inches) apart.
  - Make a third cut along the centerline of the joint, connecting the first two cuts.
  - Carefully lift the resulting tab at the center and make two more cuts along the substrate/sealant interface on both sides, freeing a tab for pulling.
  - Grasp the tab and pull at a 90° angle to the substrate.
  - Observe the result. The sealant should elongate and eventually fail cohesively (tear within itself). Adhesive failure (sealant pulls cleanly away from the substrate) indicates a problem with surface preparation, sealant compatibility, or application.<sup>[27]</sup>
  - Immediately repair the test area by applying new sealant.<sup>[27]</sup>



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Diagram 3: Workflow for the ASTM C1521 Field Adhesion Test.

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- To cite this document: BenchChem. [Adhesion properties of urethane acrylate sealants]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1259557#adhesion-properties-of-urethane-acrylate-sealants>]

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